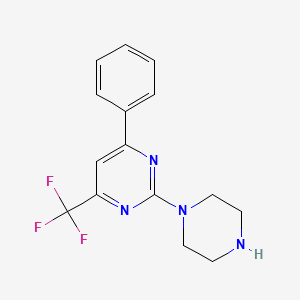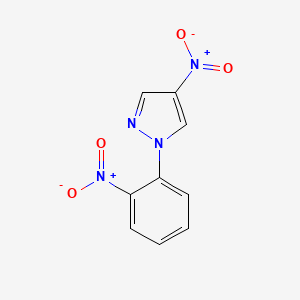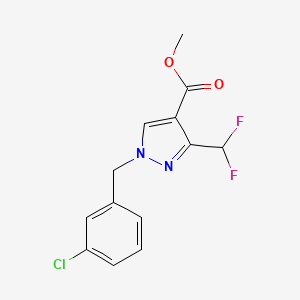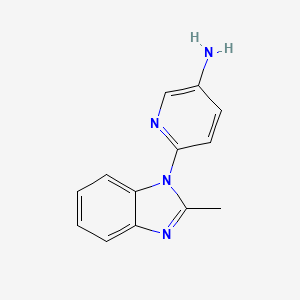
6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a phenyl group at the 6-position, a piperazinyl group at the 2-position, and a trifluoromethyl group at the 4-position. These substitutions confer distinct chemical and biological properties, making it a subject of interest in research and industrial applications.
準備方法
合成経路と反応条件: 6-フェニル-2-ピペラジニル-4-(トリフルオロメチル)ピリミジンの合成は、一般的に多段階の有機反応を伴います。一般的な方法の1つは、ピリミジン核の調製から始まり、その後、様々な置換反応を通じてフェニル基、ピペラジニル基、およびトリフルオロメチル基を導入します。例えば、合成には以下のようなものが含まれる可能性があります。
ピリミジン核の形成: これは、適切な前駆体を制御された条件下で環化させることで達成できます。
置換反応: フェニル基は鈴木・宮浦カップリング反応によって導入することができ、ピペラジニル基は求核置換によって付加することができます。トリフルオロメチル基は、特定の条件下でトリフルオロメチル化剤を使用して導入されることが多いです。
工業生産方法: この化合物の工業生産には、同様の合成経路が用いられる可能性がありますが、より大規模なものであり、高収率と純度を確保するために最適化された反応条件が利用されます。連続フロー反応器や自動合成プラットフォームの使用により、効率性とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類: 6-フェニル-2-ピペラジニル-4-(トリフルオロメチル)ピリミジンは、以下のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化された誘導体を生成することができます。
還元: 還元反応は、官能基を修飾するために用いることができ、化合物の性質を変化させる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロゲン化物、有機金属化合物、およびトリフルオロメチル化剤などの試薬が一般的に使用されます。
主な生成物: これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化は酸化されたピリミジン誘導体を生成する可能性があり、一方、置換反応は様々な置換されたピリミジンを生成する可能性があります。
4. 科学研究の応用
6-フェニル-2-ピペラジニル-4-(トリフルオロメチル)ピリミジンは、科学研究において幅広い用途を持っています。
化学: これは、より複雑な分子や材料を合成するためのビルディングブロックとして役立ちます。
生物学: この化合物は、様々な生体分子と相互作用する能力のために、生物学的経路と相互作用の研究に使用されています。
医学: その潜在的な治療用途に関する研究には、様々な疾患の治療のための創薬におけるリード化合物としての使用が含まれます。
産業: この化合物の独自の特性は、新しい材料や化学プロセスの開発において貴重なものです。
科学的研究の応用
6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Research into its potential therapeutic applications includes its use as a lead compound in drug discovery for treating various diseases.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
作用機序
6-フェニル-2-ピペラジニル-4-(トリフルオロメチル)ピリミジンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素、受容体、または他のタンパク質に結合し、その活性を調節し、様々な生物学的効果をもたらします。正確な機序は、特定の用途と標的によって異なります。
類似化合物:
- 4-メチル-2-(1-ピペラジニル)-6-(トリフルオロメチル)ピリミジン
- 4-フェニル-2-(1-ピペリジニル)-6-(トリフルオロメチル)ピリミジン
比較: 類似の化合物と比較して、6-フェニル-2-ピペラジニル-4-(トリフルオロメチル)ピリミジンは、その特定の置換パターンにより、明確な化学的および生物学的特性を付与されているため、独特です。例えば、6位にフェニル基、2位にピペラジニル基が存在することは、その反応性と生物学的標的との相互作用に大きく影響を与える可能性があります。
類似化合物との比較
- 4-Methyl-2-(1-piperazinyl)-6-(trifluoromethyl)pyrimidine
- 4-Phenyl-2-(1-piperidinyl)-6-(trifluoromethyl)pyrimidine
Comparison: Compared to similar compounds, 6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the phenyl group at the 6-position and the piperazinyl group at the 2-position can significantly influence its reactivity and interaction with biological targets.
特性
CAS番号 |
503146-04-1 |
|---|---|
分子式 |
C15H15F3N4 |
分子量 |
308.30 g/mol |
IUPAC名 |
4-phenyl-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C15H15F3N4/c16-15(17,18)13-10-12(11-4-2-1-3-5-11)20-14(21-13)22-8-6-19-7-9-22/h1-5,10,19H,6-9H2 |
InChIキー |
VTMMOHDLEATFQT-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/structure/B10906897.png)
![6-[(Z)-1-bromo-2-phenyl-vinyl]-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B10906905.png)
![2-{(2E)-2-[(6-methylpyridin-2-yl)methylidene]hydrazinyl}-1H-benzimidazole](/img/structure/B10906913.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10906917.png)

![2-[2-(9-Ethyl-9H-carbazol-3-YL)hydrazono]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B10906929.png)
![1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B10906937.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methylamine](/img/structure/B10906939.png)

![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B10906946.png)
![(5E)-5-[2-(3-acetylphenyl)hydrazinylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B10906952.png)
![2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B10906959.png)
